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molecular formula C12H21ClO2 B076008 Trimedlure CAS No. 12002-53-8

Trimedlure

Cat. No. B076008
M. Wt: 232.74 g/mol
InChI Key: APMORJJNVZMVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06375943B1

Procedure details

Test compounds: Liquid trimedlure (UOP Chemicals, East Rutherford, N.J.) (98% pure; density 1.02 g/ml) and ceralure (Agrisense/Biosys, Palo Alto, Calif.) (98% pure; density 1.43 g.ml) were purchased from commercial sources. The 2 g polymeric plug (Agrisense/Biosys, Palo Alto, Calif.) was the same product used by action agencies such as USDA-APHIS and California Department of Food and Agriculture (CDFA) in their surveillance and detection programs against medfly. The enantiomers of ceralure B1 (ethyl-cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate) (henceforth referred to as the 1R,2R,5R and 1S,2S,5S enantiomers respectively) were synthesized using the 9 step process (described above) which yielded both enantiomers with high purity (97% ) and an overall yield of 15%. The racemic mixture of the two enantiomers was produced starting from racemic (5), which is (1RS, 6RS)-6-methyl-3-cyclohexene-1-carboxylic acid, using the above described process used to produce ethyl (1R,2R,5R)-5-iodo-2-methylcyclohexane-1-carboxylate (4a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polymeric plug
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1C(C(OC(C)(C)C)=O)CCC(Cl)C1.[CH3:16][CH2:17][O:18][C:19]([CH:21]1[CH:26]([CH3:27])[CH2:25][CH2:24][CH:23]([I:28])[CH2:22]1)=[O:20].C[C@H]1[C@H](C(O)=O)CC=CC1.CC1C(C(O)=O)CC=CC1>>[I:28][C@H:23]1[CH2:22][C@@H:21]([C:19]([O:18][CH2:17][CH3:16])=[O:20])[C@H:26]([CH3:27])[CH2:25][CH2:24]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(CCC1C(=O)OC(C)(C)C)Cl
Step Two
Name
polymeric plug
Quantity
2 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1CC(CCC1C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC=CC[C@H]1C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC=CCC1C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were synthesized
CUSTOM
Type
CUSTOM
Details
yielded both enantiomers with high purity (97% )
ADDITION
Type
ADDITION
Details
The racemic mixture of the two enantiomers
CUSTOM
Type
CUSTOM
Details
was produced

Outcomes

Product
Name
Type
product
Smiles
I[C@@H]1CC[C@H]([C@@H](C1)C(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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